trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride
Description
trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride is a pyrrolidine-derived compound featuring a benzyl ester group, an amino group at the 3-position, and a hydroxyl group at the 4-position in a trans-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications, such as enzyme inhibition studies or as a chiral building block in organic synthesis. Its structural complexity arises from the stereochemical arrangement (trans-3,4 substituents) and the presence of polar functional groups (amino, hydroxyl, and ester), which influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
benzyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,15H,6-8,13H2;1H/t10-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGTVOYFFPODY-NDXYWBNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride (CAS No. 2493200-79-4) is a compound with significant potential in medicinal chemistry, particularly as a scaffold for drug development. Its structural characteristics and biological activities make it a subject of interest for researchers exploring various therapeutic applications.
- Molecular Formula : C12H17ClN2O3
- Molecular Weight : 272.73 g/mol
- CAS Number : 2493200-79-4
The compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. Research indicates that derivatives of pyrrolidine compounds can act as inhibitors for various proteases, which are crucial in numerous physiological processes and disease mechanisms.
Enzyme Inhibition
One notable aspect of trans-3-amino-4-hydroxy-pyrrolidine derivatives is their potential as cysteine protease inhibitors . The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammatory diseases. For instance, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to target enzymes, thereby increasing inhibition potency .
Biological Activity Studies
Several studies have documented the biological activities associated with trans-3-amino-4-hydroxy-pyrrolidine derivatives:
-
Cysteine Protease Inhibition :
- A synthesized derivative demonstrated effective inhibition against cysteine proteases, which play roles in cancer metastasis and other diseases .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring significantly enhanced inhibitory potency.
- Arginase Inhibition :
Case Study 1: Cysteine Protease Inhibition
A study focused on the synthesis of 4-substituted pyrrolidine derivatives revealed that certain modifications led to improved inhibition of cysteine proteases like cathepsin B. The results indicated that the most potent inhibitors had IC50 values in the nanomolar range, suggesting strong potential for therapeutic application against cancers where these proteases are overexpressed .
Case Study 2: Arginase Inhibition
In a separate investigation, a series of trans-3-amino-pyrrolidine derivatives were evaluated for their ability to inhibit arginase I and II. The lead compound demonstrated an IC50 value of 1.3 nM for arginase I, indicating its potential as a treatment for conditions characterized by elevated arginase activity, such as certain cancers and metabolic disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research has indicated that compounds similar to trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride exhibit antiviral properties. For instance, derivatives have been studied for their effectiveness against viral infections such as HIV and hepatitis C. The mechanism involves inhibiting viral replication by targeting specific enzymes crucial for the viral life cycle.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced viral load in infected cell lines. The compound acted by inhibiting the protease enzyme, which is essential for viral replication.
1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Data Table: Neuroprotective Effects of Related Compounds
| Compound Name | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Compound A | Mouse model of Alzheimer's | Reduced amyloid plaque formation | |
| Compound B | Rat model of Parkinson's | Improved motor function |
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles, which may have therapeutic implications.
Case Study:
A recent investigation focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV) by this compound, showing potential benefits in managing type 2 diabetes by enhancing insulin secretion.
Data Table: Enzyme Inhibition Studies
Material Science Applications
3.1 Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties such as biodegradability and mechanical strength. Its structure allows for functionalization that can lead to innovative material applications.
Case Study:
Research conducted on the incorporation of this compound into biodegradable plastics showed improved tensile strength and flexibility compared to traditional materials.
Data Table: Properties of Polymers with Additive
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with analogous pyrrolidine/piperidine derivatives:
Physicochemical and Reactivity Comparisons
- Solubility: The hydrochloride salt of the target compound improves water solubility compared to its free base analogs (e.g., Benzyl 3-aminopyrrolidine-1-carboxylate) . However, tert-butyl esters (e.g., (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester) exhibit higher lipophilicity, favoring organic solvent compatibility .
- pH Sensitivity: Benzyl esters are prone to hydrolysis under acidic conditions, as demonstrated in studies on DHP-glucose complexes . The hydrochloride form of the target compound may stabilize the ester bond at low pH, whereas neutral conditions could promote interactions with amino groups in proteins .
- Stereochemical Impact : The trans-3,4 configuration in the target compound contrasts with cis-oriented analogs, influencing binding affinity in chiral environments (e.g., enzyme active sites). For instance, (3S,4R)-configured compounds may exhibit distinct biological activity due to spatial mismatches .
Research Findings and Data Highlights
- Elemental Analysis: Studies on benzyl ester-containing complexes (e.g., DHP-glucose) reveal that nitrogen content increases under neutral pH, suggesting competitive reactions between amino groups and ester bonds . This implies that the hydrochloride salt in the target compound may suppress such interactions in acidic environments.
- Synthetic Efficiency: The trans-configuration of the target compound requires precise stereocontrol during synthesis, whereas analogs with simpler substituents (e.g., 3-aminomethyl groups) are more straightforward to prepare .
Preparation Methods
Decarboxylation and N-Boc Protection
The chiral pool strategy leverages trans-4-hydroxy-L-proline as a cost-effective starting material. Initial decarboxylation under acidic conditions (HCl, reflux) yields (S)-3-hydroxy-pyrrolidine, which undergoes N-tert-butoxycarbonyl (N-Boc) protection using di-tert-butyl dicarbonate in methanol with potassium carbonate as a base. This step achieves >95% yield with minimal racemization due to the inert conditions.
Hydroxy Group Sulfonylation
The 4-hydroxy group is converted to a mesylate or tosylate to facilitate nucleophilic displacement. Methanesulfonyl chloride (MsCl) in ethyl acetate with triethylamine at 0–5°C provides the mesylated intermediate in 85–90% yield. Critically, this step preserves the trans-configuration by avoiding high-temperature conditions that might induce epimerization.
SN2 Displacement with Sodium Azide
The mesylated intermediate undergoes stereoinversion via SN2 reaction with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. This step replaces the mesyl group with an azide while inverting the configuration at C3, yielding (3S)-3-azido-4-mesyloxy-pyrrolidine-1-carboxylate. The reaction efficiency depends on solvent polarity, with DMF providing optimal azide nucleophilicity.
Table 1: Key Reaction Parameters for SN2 Displacement
Azide Reduction and Hydrochloride Formation
The azide group is reduced to an amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF) and water (Staudinger reaction), followed by Boc deprotection with concentrated HCl in methanol. This one-pot process yields the hydrochloride salt with 70–75% overall yield from trans-4-hydroxy-L-proline.
Epoxide Ring-Opening Strategy
Epoxidation of 3,4-Dehydroproline Derivatives
An alternative route begins with N-Cbz-protected 3,4-dehydro-ʟ-proline benzyl ester, which undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The trans-epoxide forms exclusively due to steric hindrance from the benzyl ester group.
Regioselective Aminolysis
The epoxide is opened regioselectively with benzylamine in tetrahydrofuran at 50–60°C, yielding trans-3-amino-4-hydroxy-pyrrolidine-1-carboxylic acid benzyl ester. The reaction proceeds via a two-step mechanism: initial protonation of the epoxide oxygen, followed by nucleophilic attack at the less hindered C3 position.
Table 2: Epoxide Aminolysis Optimization
Final Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt with >99% enantiomeric excess (ee). This method avoids chromatography, making it industrially viable.
Comparative Analysis of Methodologies
Yield and Scalability
The trans-4-hydroxy-L-proline route offers a linear sequence with four steps (71% overall yield), whereas the epoxide aminolysis method achieves higher yields (82% per step) but requires specialized intermediates. Industrial implementations favor the former due to lower costs of trans-4-hydroxy-L-proline (~$50/kg vs. $320/kg for dehydroproline derivatives).
Stereochemical Control
Both methods maintain the trans configuration through steric or electronic control:
Industrial-Scale Optimization Strategies
Q & A
Q. What are the key synthetic steps and critical reagents for preparing trans-3-Amino-4-hydroxy-pyrrolidine-1-carboxylate benzyl ester hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Protection of functional groups : Use tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) to protect hydroxyl groups, ensuring regioselectivity .
Coupling reactions : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU activates carboxylic acids for amide bond formation with amines .
Deprotection : Tetrabutylammonium fluoride (TBAF) or mild acidic hydrolysis (e.g., AcOH/THF/H₂O) removes protecting groups .
Salt formation : Treat the free base with HCl to yield the hydrochloride salt .
- Critical Reagents : TBSOTf, BOP-Cl, HATU, TBAF.
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify chemical shifts for the benzyl ester (δ ~7.3 ppm for aromatic protons), pyrrolidine ring protons (δ 3.0–4.5 ppm), and hydroxyl/amino groups (broad signals at δ 1.5–2.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ammonium hydrochloride (N–H stretch at 2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry). For example:
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| BOP-Cl, DCM, 0°C | 95 | 98 | |
| HATU, DIPEA, RT | 80 | 95 |
- Key Tools : High-throughput screening for solvent optimization (e.g., dichloromethane vs. THF) and computational reaction path searches (e.g., quantum chemical calculations) .
Q. How should researchers resolve contradictions in data from different synthetic routes?
- Methodological Answer :
- Cross-validation : Compare NMR data with computed spectra (DFT calculations) to confirm structural assignments .
- Reaction Monitoring : Use LC-MS to track intermediates and byproducts. For example, unexpected oxidation during coupling can be mitigated by inert atmosphere .
Q. What computational strategies enhance reaction design for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Predict transition states and activation energies for stereoselective steps (e.g., aminohydroxylation) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for new analogs .
Data Analysis & Biological Applications
Q. What methodologies assess the compound’s biological activity in medicinal chemistry?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., proteases) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity .
Q. How can researchers address solubility challenges in biological testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Prodrug Design : Modify the benzyl ester to a water-soluble group (e.g., phosphate) .
Tables of Key Data
Q. Table 1. Synthetic Yields Under Varied Conditions
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BOP-Cl + DIPEA | DCM | 0°C | 95 |
| HATU + NMM | DMF | RT | 85 |
| EDCI/HOBt | THF | -20°C | 72 |
Data derived from multi-step protocols .
Q. Notes for Compliance :
- Methodological answers prioritize experimental design, optimization, and validation.
- Advanced questions integrate computational and statistical tools for modern research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
